5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

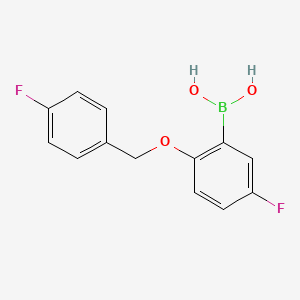

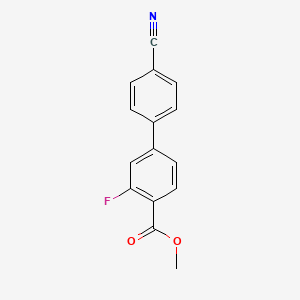

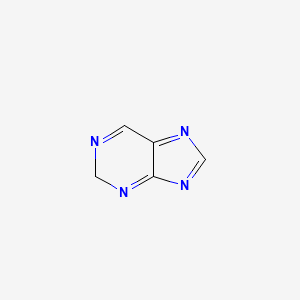

The molecular structure of 5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid consists of a boronic acid group attached to a phenyl ring. The fluorine atoms and the methoxy group contribute to its overall structure. For a visual representation, refer to the available documents .

Scientific Research Applications

Synthesis and Organic Chemistry

5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid is a chemical compound used in various fields of organic chemistry and material science. In the realm of organic synthesis, it is particularly noted for its role in the construction of biologically active molecules and as a precursor in the synthesis of complex compounds. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, involves the use of phenylboronic acid derivatives. Despite the challenges associated with the use of toxic phenylboronic acid and the high cost of palladium in cross-coupling reactions, ongoing research aims to develop more cost-effective and safer alternatives for large-scale production (Qiu et al., 2009).

Applications in Biosensors and Molecular Recognition

Phenylboronic acid and its derivatives are renowned for their ability to selectively bind 1,2- and 1,3-diols to form negatively charged boronate esters in neutral aqueous media. This unique property has led to their extensive use in the development of electrochemical biosensors. These biosensors have a wide array of applications including glucose sensing, detection of glycoproteins such as glycated hemoglobin (HbA1c), and monitoring a variety of compounds like hydroxy acids and fluoride ions. The development of PBA-based F(-) ion sensors, for instance, holds the potential to revolutionize reagentless sensor technology, a testament to the compound's versatility and the innovative strides in this field (Anzai, 2016).

Fluorinated Compounds in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has been a pivotal strategy in medicinal chemistry, significantly altering the biological activity and physicochemical properties of these compounds. Fluorinated pyrimidines, for example, are a class of compounds that have found widespread use in cancer treatment. The synthesis methods, study of metabolism, and the detailed exploration of how these compounds interact with cellular macromolecules have been subjects of intensive research, underscoring the importance of fluorinated compounds like 5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid in the development of therapeutic agents (Gmeiner, 2020).

Fluorescence in Molecular Imaging

The fluorescence properties of certain phenylboronic acid derivatives have been harnessed in the field of molecular imaging, particularly in cancer diagnosis. The ability to detect cancer in real-time using non-invasive fluorescence-guided methods has significant implications for early diagnosis and treatment. However, the potential toxicity of these fluorophores necessitates a careful evaluation before they can be safely administered to patients, highlighting the need for extensive research into the safety profiles of these compounds (Alford et al., 2009).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, boronic acids participate in transmetalation, a process where the boronic acid transfers its organic group to a metal, such as palladium .

Biochemical Pathways

In suzuki–miyaura cross-coupling reactions, the boronic acid is involved in the formation of new carbon-carbon bonds .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the boronic acid contributes to the formation of new carbon-carbon bonds .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, which involve boronic acids, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

[5-fluoro-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCALMDRDMRRDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCC2=CC=C(C=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655859 |

Source

|

| Record name | {5-Fluoro-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256355-74-4 |

Source

|

| Record name | Boronic acid, B-[5-fluoro-2-[(4-fluorophenyl)methoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {5-Fluoro-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;2-carbamoyl-4-[(3-carbamoyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(3-carboxy-4-hydroxyphenyl)methyl]phenolate](/img/structure/B578254.png)

![N-[1-(2-Hydroxynaphthalen-1-yl)propyl]acetamide](/img/structure/B578260.png)